N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine
Description
The exact mass of the compound this compound is 311.17977588 g/mol and the complexity rating of the compound is 371. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(E)-1-(3-fluorophenyl)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3/c1-16-5-7-17(8-6-16)15-22-9-11-23(12-10-22)21-14-18-3-2-4-19(20)13-18/h2-8,13-14H,9-12,15H2,1H3/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWXFZUOVKTKEC-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303092-79-7 | |
| Record name | N-(3-FLUOROBENZYLIDENE)-4-(4-METHYLBENZYL)-1-PIPERAZINAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(3-fluorobenzylidene)-4-(4-methylbenzyl)-1-piperazinamine is a synthetic compound classified as a Schiff base, notable for its potential pharmacological properties. Its structure consists of a piperazine ring substituted with a fluorobenzylidene and a methylbenzyl group, which may influence its biological activity. This article reviews the compound's synthesis, biological activity, mechanisms of action, and potential applications based on diverse research findings.
Synthesis and Characterization
The synthesis of this compound involves a condensation reaction between 1-amino-4-methylpiperazine and 3-fluorobenzaldehyde along with 4-methylbenzylamine. The typical yield ranges from 60% to 80%, with purity assessed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . The compound's molecular formula is .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets, including neurotransmitter receptors and enzymes. The imine group in the structure may facilitate binding through hydrogen bonding or coordination with metal ions . Similar piperazine derivatives have shown activity against neurotransmitter receptors, indicating potential use in treating neurological disorders .
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit:
Case Study 1: Neurotransmitter Receptor Interaction
A study involving similar piperazine derivatives highlighted their affinity for serotonin receptors. These compounds were shown to significantly reduce anxiety-like behaviors in animal models, suggesting that this compound may have similar effects .
Case Study 2: Cholinesterase Inhibition
In another study focused on cholinesterase inhibitors, derivatives of piperazine were synthesized and evaluated for their ability to inhibit acetylcholinesterase. Among these compounds, some demonstrated IC50 values comparable to established drugs like tacrine, indicating significant potential for therapeutic applications in cognitive disorders .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar piperazine derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Potential antidepressant | TBD |
| Piperazine Derivative A | Cholinesterase inhibitor | 15 (tacrine: 12) |
| Piperazine Derivative B | Antimicrobial | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
